Penocin A -

Penocin A

Catalog Number: EVT-244883
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Penocin A is primarily derived from lactic acid bacteria, specifically Pediococcus pentosaceus. This strain has been isolated from various fermented foods, indicating its natural occurrence in traditional fermentation processes. The bacteriocin's production is linked to the strain's ability to thrive in environments rich in nutrients and conducive to fermentation, such as those found in fermented sausages and dairy products .

Classification

Penocin A is classified as a class II bacteriocin, which are heat-stable, non-lanthionine-containing peptides. Class II bacteriocins are further divided into subclasses based on their structural characteristics and mechanisms of action. Penocin A shares similarities with other well-known bacteriocins like pediocin PA-1, which is also effective against Listeria species .

Synthesis Analysis

Methods

The synthesis of Penocin A involves fermentation processes using specific strains of Pediococcus pentosaceus. The production can be optimized through various methods, including controlling growth conditions such as temperature, pH, and nutrient availability.

Recent studies have employed advanced techniques such as whole-genome sequencing to identify the genetic basis for bacteriocin production in Pediococcus pentosaceus strains. This genomic analysis helps in understanding the biosynthetic pathways involved in the synthesis of Penocin A .

Technical Details

The purification of Penocin A typically involves several chromatographic techniques. For instance, a five-step purification process may include:

  • Amberlite XAD16N beads for initial extraction.
  • SP Sepharose for ion-exchange chromatography.
  • C18 solid-phase extraction followed by two reverse-phase high-performance liquid chromatography (HPLC) steps to achieve high purity levels (greater than 95%) .
Molecular Structure Analysis

Structure

Penocin A consists of a specific sequence of amino acids that confer its antimicrobial properties. The precise molecular structure includes a series of conserved residues typical of class II bacteriocins. The molecular weight of Penocin A is approximately 4007 Da .

Data

The amino acid sequence of Penocin A shows significant similarities with other bacteriocins such as pediocin PA-1. Structural analyses often utilize techniques like mass spectrometry to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

Penocin A exhibits antimicrobial activity primarily through disruption of bacterial cell membranes. This mechanism involves binding to specific receptors on the target bacteria, leading to pore formation and ultimately cell lysis.

Technical Details

The effectiveness of Penocin A can be influenced by environmental factors such as pH, temperature, and the presence of other antimicrobial agents. Studies have demonstrated that Penocin A maintains its activity under various conditions, making it suitable for food preservation applications .

Mechanism of Action

Process

The mechanism by which Penocin A exerts its antimicrobial effects involves several key steps:

  1. Binding: Penocin A binds to specific receptors on the surface of target bacteria.
  2. Pore Formation: This binding disrupts the integrity of the bacterial membrane, forming pores that allow leakage of essential cellular components.
  3. Cell Lysis: The loss of membrane integrity leads to cell death.

Data from experiments indicate that Penocin A effectively inhibits the growth of Listeria monocytogenes, demonstrating its potential as a biopreservative in food systems .

Physical and Chemical Properties Analysis

Physical Properties

Penocin A is characterized by its solubility in water and stability at various temperatures, which are critical for its application in food preservation.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 4007 Da.
  • Stability: Resistant to heat and pH changes typical in food processing environments.
  • Antimicrobial Spectrum: Effective against a range of Gram-positive bacteria, particularly those associated with food spoilage and pathogenicity.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess these properties during research and application development .

Applications

Scientific Uses

Penocin A has significant potential applications in various fields:

  • Food Industry: As a natural preservative to enhance food safety by inhibiting pathogenic bacteria.
  • Probiotics Development: Its production can be harnessed for developing probiotic formulations that promote gut health.
  • Biotechnology: Research into its synthesis pathways can lead to innovations in microbial fermentation technologies.

Properties

Product Name

Penocin A

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